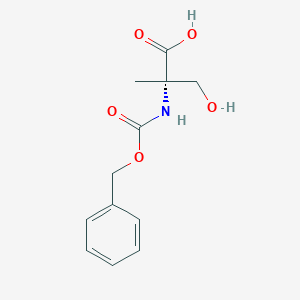

(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure includes a benzyloxycarbonyl group, an amino group, a hydroxy group, and a methyl group, making it a versatile building block in chemical synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method is the reaction of (S)-2-amino-3-hydroxy-2-methylpropanoic acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective protection of the amino group.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

化学反応の分析

Peptide Bond Formation

The carboxylic acid group participates in amide bond formation, a cornerstone of peptide synthesis. Activation of the carboxylate is typically achieved using coupling agents such as:

-

EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (1-hydroxybenzotriazole)

-

DCC (dicyclohexylcarbodiimide)

Example Reaction:

The compound reacts with amines (e.g., amino acid esters) to form peptide bonds. For instance, coupling with L-serine methyl ester yields a dipeptide derivative under anhydrous conditions in DMF .

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 0–25°C | 85–92% | |

| DCC/DMAP | CH₂Cl₂ | 25°C | 78% |

Mechanistic Insight:

The Cbz group remains inert during coupling, allowing selective activation of the carboxylic acid.

Esterification and Transesterification

The hydroxyl group undergoes esterification with alcohols (e.g., methanol) under acidic or coupling conditions.

Example Reaction:

Reaction with methanol in the presence of H₂SO₄ yields methyl esters. Alternatively, Mitsunobu conditions (DIAD, PPh₃) enable esterification with tertiary alcohols .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄/MeOH | Reflux, 4h | Methyl ester derivative | 90% | |

| DIAD/PPh₃ (Mitsunobu) | THF, 0°C → 25°C, 12h | tert-Butyl ester | 75% |

Limitations:

The β-hydroxy group’s steric hindrance can reduce reaction efficiency compared to unhindered alcohols.

Oxidation Reactions

The secondary alcohol (β-hydroxy group) is susceptible to oxidation. Common oxidants include:

-

CrO₃ (Jones reagent)

-

Dess-Martin periodinane

Example Reaction:

Oxidation with Dess-Martin periodinane in CH₂Cl₂ converts the β-hydroxy group to a ketone, forming 2-(((benzyloxy)carbonyl)amino)-2-methyl-3-oxopropanoic acid .

| Oxidant | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| Dess-Martin periodinane | CH₂Cl₂ | 2h | 88% | |

| CrO₃/H₂SO₄ | Acetone | 6h | 70% |

Notes:

Over-oxidation of the carboxylic acid is avoided under mild conditions .

Deprotection of the Cbz Group

The Cbz group is cleaved under reductive (H₂/Pd-C) or acidic (HBr/AcOH) conditions.

Example Reaction:

Hydrogenolysis with 10% Pd/C in methanol removes the Cbz group, yielding (S)-2-amino-3-hydroxy-2-methylpropanoic acid .

| Condition | Time | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm)/Pd-C (10%) | 4h | 95% | |

| HBr (33% in AcOH) | 1h | 89% |

Selectivity:

The Cbz group is selectively removed without affecting the β-hydroxy or methyl groups .

Comparison with Analogous Compounds

The reactivity of (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid differs from structurally related compounds due to its stereochemistry and substituents.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula: C12H15NO5

- Molecular Weight: 253.25 g/mol

- CAS Number: 14464-15-4

- Synonyms: Z-DL-Serine methyl ester, Cbz-DL-Serine Methyl Ester

The compound features a benzyloxycarbonyl (Cbz) group which enhances its stability and solubility, making it a valuable building block in synthetic organic chemistry.

Synthesis of Bioactive Molecules

One of the primary applications of (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid is as an intermediate in the synthesis of lactivicin analogs. Lactivicin is a naturally occurring antibiotic with significant potential against various bacterial strains. The synthesis of lactivicin analogs often requires the introduction of specific functional groups that can be achieved using this compound as a precursor .

Antibiotic Research

The compound has been utilized in the development of new antibiotics. Researchers have explored its derivatives to enhance antimicrobial activity, targeting resistant bacterial strains. For instance, modifications to the Cbz group can yield compounds with improved pharmacological profiles .

Peptide Synthesis

This compound is also employed in peptide synthesis. The benzyloxycarbonyl protecting group is commonly used to protect amino acids during peptide coupling reactions, allowing for the selective formation of peptide bonds without unwanted side reactions .

Case Study 1: Synthesis of Lactivicin Analogs

A study published in the Journal of the American Chemical Society detailed the successful synthesis of lactivicin analogs using Z-DL-serine methyl ester as a starting material. The researchers modified the structure to improve efficacy against Gram-positive bacteria, demonstrating its utility in antibiotic development .

Case Study 2: Peptide Therapeutics

In another study, this compound was integral in synthesizing a peptide therapeutic aimed at treating metabolic disorders. The compound's stability allowed for successful incorporation into longer peptide chains, which were then tested for biological activity .

作用機序

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid depends on its specific application. In peptide synthesis, the benzyloxycarbonyl group protects the amino group, preventing unwanted reactions. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The chiral center ensures the formation of enantiomerically pure products, which is crucial in pharmaceutical applications.

類似化合物との比較

Similar Compounds

- (S)-2-(((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

- (S)-2-(((Methoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

- (S)-2-(((Ethoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific steric and electronic properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways. The chiral center also adds to its uniqueness, allowing for the synthesis of enantiomerically pure compounds, which is essential in the pharmaceutical industry.

生物活性

(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid, commonly referred to as benzylserine, is a chiral compound with significant relevance in both organic chemistry and biological applications. Its structure includes a benzyloxycarbonyl group, an amino group, a hydroxy group, and a methyl group, making it a versatile building block for various synthetic pathways.

- Molecular Formula : C₁₃H₁₇N₁O₅

- Molecular Weight : 267.28 g/mol

- IUPAC Name : this compound

The compound's structure allows it to participate in various chemical reactions, such as oxidation and reduction, which are critical for its biological activity. The benzyloxycarbonyl group serves as a protective group for the amino functionality, facilitating its role in peptide synthesis.

The biological activity of this compound is primarily linked to its ability to act as a precursor in peptide synthesis. The hydroxy group can engage in hydrogen bonding, which enhances its interactions with enzymes and receptors. This compound's chirality is crucial for the specificity of its biological interactions, particularly in pharmacological contexts.

Biological Applications

-

Peptide Synthesis :

- The compound is frequently utilized as an intermediate in the synthesis of peptides, which are vital for various biological functions and therapeutic applications.

- Its ability to protect the amino group during synthesis enhances the yield and purity of the resulting peptides.

- Pharmaceutical Development :

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Amino Acid Transport Inhibition :

- Structural Analysis :

Table: Summary of Biological Activities

特性

IUPAC Name |

(2S)-3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGOJGJGAWHTFS-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。